molecular formula C15H19N5 B6448449 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine CAS No. 2549007-55-6

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine

Cat. No.: B6448449
CAS No.: 2549007-55-6
M. Wt: 269.34 g/mol
InChI Key: GPLCLOUIZICSDY-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with cyclopropyl, azetidine, and imidazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-cyclopropyl-4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-11-6-14(18-15(17-11)13-2-3-13)20-8-12(9-20)7-19-5-4-16-10-19/h4-6,10,12-13H,2-3,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLCLOUIZICSDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent such as diazomethane.

    Attachment of the azetidine moiety: The azetidine ring can be introduced through a nucleophilic substitution reaction using an azetidine derivative and an appropriate leaving group.

    Incorporation of the imidazole ring: The imidazole ring can be attached via a nucleophilic substitution reaction using an imidazole derivative and a suitable electrophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrimidine, azetidine, or imidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, nucleophiles (e.g., amines, thiols), and solvents like dimethylformamide or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl, aryl, or heterocyclic groups.

Scientific Research Applications

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its effects on cellular processes, including its potential antimicrobial, antiviral, and anticancer activities.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials, catalysts, and chemical processes due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit enzyme activity by occupying the substrate-binding site or act as an agonist or antagonist at receptor sites.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group.

    2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-phenylpyrimidine: Similar structure with a phenyl group instead of a methyl group.

    2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-chloropyrimidine: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

The uniqueness of 2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, azetidine ring, and imidazole moiety contributes to its potential as a versatile compound in various research and industrial applications.

Biological Activity

2-cyclopropyl-4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine, identified by its CAS number 2742079-10-1, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities, supported by case studies and relevant research findings.

PropertyValue
Molecular FormulaC17H23N5
Molecular Weight297.4 g/mol
StructureStructure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of imidazole derivatives followed by the formation of azetidine rings. The final coupling with the pyrimidine moiety is often facilitated by catalysts such as palladium or copper to enhance efficiency and yield.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. A related compound demonstrated strong antibacterial activity against Gram-positive and multidrug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL. This suggests that this compound may exhibit similar properties due to structural similarities with other active imidazole compounds .

Inhibition of Phosphodiesterase (PDE)

Research has shown that imidazole derivatives can act as potent phosphodiesterase type 4 (PDE4) inhibitors. These compounds have been evaluated for their anti-inflammatory effects in vivo, indicating potential therapeutic applications in treating inflammatory diseases . The inhibition of PDE4 could lead to reduced levels of pro-inflammatory cytokines, enhancing their utility in clinical settings.

Case Study 1: Antibacterial Screening

In a recent screening study involving a library of compounds, several imidazole derivatives were tested against various bacterial strains. Among these, one compound exhibited notable activity against both Gram-positive and Gram-negative bacteria while showing no cytotoxicity at concentrations up to 100 μM. This reinforces the potential for derivatives of this compound to be developed as effective antibacterial agents .

Case Study 2: Anti-inflammatory Effects

A study focusing on the anti-inflammatory properties of imidazole derivatives found that certain compounds could significantly reduce inflammation in animal models. The mechanism was attributed to their ability to inhibit PDE4, which plays a critical role in the inflammatory response. This suggests that similar mechanisms may be at play for this compound, warranting further investigation into its pharmacological profile .

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